Product packaging for 1,8-Diethynylanthracene(Cat. No.:CAS No. 78053-58-4)

1,8-Diethynylanthracene

Cat. No.: B14451055
CAS No.: 78053-58-4
M. Wt: 226.3 g/mol
InChI Key: DAVBVBBKKWZYOO-UHFFFAOYSA-N
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Description

Foundational Significance of Anthracene-Derived Scaffolds in Molecular Design

Anthracene (B1667546) and its derivatives serve as fundamental scaffolds in molecular design due to their distinct chemical and physical properties. frontiersin.orgnih.gov Anthracene is a planar molecule composed of three linearly fused benzene (B151609) rings, which results in an extended π-conjugated system. frontiersin.orgnih.gov This planarity facilitates effective π-π stacking interactions, a crucial factor for its application in electronic materials. frontiersin.orgnih.gov The ability to chemically modify the anthracene core allows for the fine-tuning of its electronic and photophysical properties, making it a versatile component in various applications. nih.gov

Anthracene-based structures are integral to the development of:

Organic Electronics: Anthracene's stability and electron transport capabilities make it a key component in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov

Photonics: The strong ultraviolet-visible (UV-Vis) absorption and light-emitting properties of anthracene derivatives are valuable in photonics. nih.gov

Supramolecular Chemistry: The rigid and well-defined geometry of anthracene scaffolds is utilized in the construction of complex host-guest systems and molecular sensors. wiley.comresearchgate.net

Polymer Chemistry: Anthracene units can be incorporated into polymers to create materials with specific electronic and optical properties. oup.com

Scope and Academic Relevance of 1,8-Diethynylanthracene Investigations

The academic relevance of this compound stems from its utility as a versatile building block in constructing larger, more complex molecular systems. The two ethynyl (B1212043) groups at the peri-positions of the anthracene core provide reactive sites for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions.

Key areas of research involving this compound include:

Synthesis of Macrocycles and Oligomers: this compound is a key precursor in the synthesis of π-conjugated oligomers and macrocycles. oup.comoup.com These structures are of interest for their potential applications in molecular recognition and as components of molecular devices. oup.comoup.com For instance, cyclic tetramers of 1,8-anthrylene–ethynylene have been synthesized and their unique three-dimensional structures and properties have been studied. oup.comoup.com

Development of Lewis Acids: The ethynyl groups can be functionalized to create bidentate Lewis acids. rsc.orgnih.gov These Lewis acids have been studied for their ability to form adducts with various donor molecules, which is relevant to catalysis and molecular recognition. nih.govresearchgate.netresearchgate.net

Materials Science: The rigid and linear nature of the ethynyl groups, combined with the planar anthracene core, makes this compound a desirable component for creating new materials with specific structural and electronic properties. wiley.com For example, it has been used to create ligands for quantum dots, enhancing their photophysical properties for applications like photon upconversion. osti.gov

Photochemistry: The photochemical behavior of this compound and its derivatives, such as photodimerization, has been investigated to create novel molecular architectures. researchgate.netrsc.org

Historical Context of Ethynylarenes in Organic and Materials Chemistry

The study of organic chemistry dates back to the early 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a landmark event that debunked the vitalism theory. wikipedia.orglumenlearning.com The concept of chemical structure, developed in the mid-19th century, was another crucial milestone that paved the way for modern organic synthesis. wikipedia.org

Alkynes, hydrocarbons containing carbon-carbon triple bonds, have long been recognized as important building blocks in organic synthesis. fiveable.me Their ability to undergo a wide range of reactions, such as addition and coupling reactions, makes them versatile precursors for more complex molecules. fiveable.me

The development of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of ethynylarenes (arenes substituted with ethynyl groups). mdpi.comacs.org This reaction allows for the efficient formation of carbon-carbon bonds between terminal alkynes and aryl halides, providing a powerful tool for constructing complex aromatic structures. mdpi.comacs.org

Ethynylarenes, including this compound, have become increasingly important in materials chemistry due to their rigid structures and extended π-conjugation. wiley.com These properties are highly desirable for the creation of advanced materials with applications in electronics, photonics, and supramolecular chemistry. The ability to synthesize well-defined oligomers and polymers from ethynylarene monomers has opened up new avenues for the design of functional organic materials. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10 B14451055 1,8-Diethynylanthracene CAS No. 78053-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78053-58-4

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

1,8-diethynylanthracene

InChI

InChI=1S/C18H10/c1-3-13-7-5-9-15-11-16-10-6-8-14(4-2)18(16)12-17(13)15/h1-2,5-12H

InChI Key

DAVBVBBKKWZYOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C#C

Origin of Product

United States

Synthetic Methodologies for 1,8 Diethynylanthracene and Its Functionalized Derivatives

Precursor Synthesis and Selective Functionalization Pathways

The synthesis of 1,8-diethynylanthracene typically begins with a suitably substituted anthracene (B1667546) precursor, which is then elaborated to introduce the desired ethynyl (B1212043) functionalities. The choice of precursor and the synthetic route are crucial for achieving high yields and purity.

Strategies from 1,8-Dichloroanthracene (B3240527) Precursors

A common and effective starting material for the synthesis of this compound is 1,8-dichloroanthracene. This precursor is advantageous due to its commercial availability or its straightforward synthesis from 1,8-dichloroanthraquinone. beilstein-journals.org The chloro-substituents can be displaced through various cross-coupling reactions to introduce the ethynyl groups.

One reported high-yield synthesis involves a two-step process starting from 1,8-dichloroanthracene. acs.org This method provides a convenient route to the target compound. Another approach involves the reaction of 1,8-dichloroanthracene with (trimethylsilyl)acetylide magnesium bromide in an inert atmosphere, followed by hydrolysis with potassium carbonate in methanol (B129727) to yield this compound. snu.edu.in

Table 1: Synthesis of this compound from 1,8-Dichloroanthracene
ReactantReagentsProductYieldReference
1,8-Dichloroanthracene1. (Trimethylsilyl)acetylide magnesium bromide 2. K2CO3, MethanolThis compoundGood to excellent snu.edu.in
1,8-DichloroanthraceneTwo convenient steps (details not specified)This compoundHigh-yield acs.org

Utilization of Protective Group Chemistry for Alkyne Moieties

In the synthesis of complex molecules containing terminal alkynes, it is often necessary to protect the acidic acetylenic proton to prevent unwanted side reactions. ccspublishing.org.cnccspublishing.org.cn Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are commonly employed for this purpose due to their stability under various reaction conditions and their facile removal. ccspublishing.org.cnnumberanalytics.comsioc-journal.cn

For instance, in the synthesis of 1,8-bis[(triisopropylsilyl)ethynyl]anthracene, a solution of [(triisopropylsilyl)ethynyl]magnesium bromide is reacted with 1,8-dichloroanthracene. wiley-vch.de The silyl groups can be selectively removed later in the synthetic sequence. For example, treatment of 1,8-bis[(triisopropylsilyl)ethynyl]anthracene with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can selectively deprotect one of the alkyne groups to yield 1-ethynyl-8-[(triisopropylsilyl)ethynyl]anthracene. wiley-vch.de This selective deprotection is crucial for the stepwise elongation of oligomers. oup.comoup.com

The use of protecting groups with different polarities, such as the less polar trimethylsilyl (TMS) group and the more polar (3-cyanopropyl)dimethylsilyl (CPDMS) group, can also facilitate purification and separation of intermediates. ccspublishing.org.cnsioc-journal.cn

Metal-Catalyzed Cross-Coupling Approaches to this compound

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are extensively used for the formation of carbon-carbon bonds in the synthesis of this compound and its derivatives.

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely applied in the synthesis of arylene-ethynylene oligomers and macrocycles. oup.comoup.com

In the synthesis of this compound derivatives, Sonogashira coupling can be used to couple a terminal alkyne with a halogenated anthracene precursor. For example, 1,8-diiodoanthracene (B1337777) can be coupled with a silyl-protected alkyne in a stepwise manner to build up oligomeric chains. oup.comoup.com The reaction conditions are generally mild, often carried out at room temperature in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org Recent advancements have even led to the development of copper-free Sonogashira coupling protocols. beilstein-journals.org

Table 2: Application of Sonogashira Coupling in the Synthesis of this compound Derivatives
Anthracene PrecursorAlkyneCatalyst SystemProduct TypeReference
1,8-DiiodoanthraceneSilyl-protected terminal alkynePalladium catalyst, Copper(I) cocatalystAcyclic oligomers oup.comoup.com
Aryl halidesTerminal alkynesPalladium(0) catalyst, Copper(I) cocatalystArylalkynes wikipedia.orglibretexts.org

Kumada Coupling Reactions

The Kumada coupling is another powerful cross-coupling reaction that involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is particularly useful for coupling aryl and vinyl groups.

In the context of this compound synthesis, Kumada coupling has been employed to functionalize 1,8-dichloroanthracene. researchgate.netrsc.org For instance, the reaction of 1,8-dichloroanthracene with [(trimethylsilyl)ethynyl]magnesium bromide in the presence of a nickel catalyst such as [Ni(acac)₂] affords 1,8-bis[(trimethylsilyl)ethynyl]anthracene. wiley-vch.dersc.org This approach provides an alternative to the Sonogashira coupling for introducing the ethynyl moieties.

Derivatization via Organometallic Intermediates

The functionalization of the this compound scaffold can be achieved through the formation of organometallic intermediates. sigmaaldrich.comrsc.org These intermediates can then react with various electrophiles to introduce a wide range of substituents.

A notable example is the lithiation of this compound, which generates a dilithioanthracene species. This intermediate can then be reacted with electrophiles such as chloroboranes to synthesize bidentate boron Lewis acids. acs.orgrsc.org For instance, reaction with catecholboron chloride yields 1,8-anthracenediethynylbis(catechol boronate). acs.org

Another approach involves the stannylation of the terminal alkynes. The deprotected 1,5- and 1,8-diethynylanthracenes can be converted to the corresponding SnMe₃-functionalized alkynes by reacting with (dimethylamino)trimethylstannane. researchgate.net These organotin compounds are valuable building blocks for further transformations, such as Stille cross-coupling reactions. researchgate.net More recently, a tin-boron exchange reaction has been utilized to synthesize bidentate boron Lewis acids from the this compound backbone. rsc.orgnih.gov

Table 3: Derivatization of this compound via Organometallic Intermediates
Starting MaterialReagentOrganometallic IntermediateSubsequent ReactionProductReference
This compoundn-ButyllithiumDilithioanthraceneCatecholboron chloride1,8-Anthracenediethynylbis(catechol boronate) acs.org
This compound(Dimethylamino)trimethylstannane--SnMe₃-functionalized alkyne researchgate.net
This compound-Stannylated alkyneTin-boron exchange with chloroboranesBidentate boron Lewis acids rsc.orgnih.gov

Lithiation and Subsequent Silylation Reactions

A common strategy for the functionalization of terminal alkynes is through deprotonation using a strong base, such as an organolithium reagent, to form a lithium acetylide. This nucleophilic intermediate can then be reacted with an electrophile, like a silyl chloride, to install a silyl group. This process, known as silylation, is often used to protect the alkyne or to serve as a handle for further transformations.

The selective silylation of one of the alkyne terminals in this compound has been achieved to create asymmetrically substituted building blocks. researchgate.netoup.com This is typically accomplished by using a stoichiometric amount of butyllithium (B86547) (BuLi) to generate the monolithiated species, followed by quenching with a trialkylsilyl chloride. oup.com For instance, singly silylated derivatives of this compound have been prepared for use in the stepwise synthesis of anthracene–acetylene (B1199291) oligomers. oup.com The introduction of a bulky silyl group like triisopropylsilyl (TIPS) can also influence the solubility and reactivity of the anthracene scaffold. oup.com

Table 1: Synthesis of Singly Silylated this compound Derivatives
Starting MaterialReagentsProductReference
This compound1) BuLi 2) iPr3SiCl1-Ethynyl-8-(triisopropylsilylethynyl)anthracene oup.com

Stannylation and Tin-Boron Exchange Methodologies

An effective and highly selective two-step method for the functionalization of this compound involves an initial stannylation of the terminal alkynes, followed by a tin-boron exchange. nih.govresearchgate.netcolab.ws This approach is particularly valuable for synthesizing bidentate boron Lewis acids, where boryl groups are attached to the alkyne termini. nih.govresearchgate.netcolab.wsrsc.orgnih.gov This method is often preferred over direct lithiation and boronation due to its high selectivity and the high purity of the resulting products, which are typically obtained in good to excellent yields. nih.govresearchgate.netcolab.wsrsc.org

The first step involves the quantitative stannylation of the terminal C-H bonds of the ethynyl groups. This is followed by a tin-boron exchange reaction with a chloroborane, such as chlorodiphenylborane, to yield the desired bis(boranyl)ethynyl]anthracene derivative. nih.govnih.govrsc.org This methodology has been successfully applied not only to the this compound monomer but also to its photodimers. For example, the terminal alkyne functions of the syn-photodimer of this compound were converted via quantitative stannylation and subsequent tin-boron exchange to produce a tetradentate boron Lewis acid in a very high yield of 95%. nih.govrsc.org

Table 2: Functionalization of this compound Derivatives via Stannylation and Tin-Boron Exchange
Starting MaterialReaction SequenceKey ReagentProduct TypeYieldReference
This compound1) Stannylation 2) Tin-Boron ExchangeChloroboranesBidentate Boron Lewis AcidGood to excellent nih.govresearchgate.netcolab.ws
syn-photodimer of this compound1) Quantitative Stannylation 2) Tin-Boron ExchangeChlorodiphenylboraneTetradentate Boron Lewis Acid95% nih.govrsc.org

Chemical Reactivity and Derivatization Chemistry of 1,8 Diethynylanthracene

Formation and Reactivity of Lewis Acidic Species

The ethynyl (B1212043) groups of 1,8-diethynylanthracene are ideal attachment points for the introduction of Lewis acidic metal centers. The rigid anthracene (B1667546) backbone ensures that the resulting Lewis acid sites are held in a pre-organized orientation, which is advantageous for creating bidentate receptors for host-guest chemistry and catalysis.

Hydroalumination Reactions Leading to Aluminum-Based Bis-Lewis Acids

The reaction of this compound with bulky aluminum hydrides provides a direct route to aluminum-based bis-Lewis acids. Specifically, treatment with the sterically demanding aluminum hydride [(SiMe3)2HC]2AlH results in a twofold hydroalumination, where the hydride adds across both terminal alkyne groups. researchgate.net This reaction contrasts with that of the more sterically hindered 1,8-bis[(trimethylsilyl)ethynyl]anthracene, which only undergoes mono-hydroalumination. researchgate.netresearchgate.net

The product of the twofold hydroalumination of this compound is a bidentate organoaluminum Lewis acid. researchgate.net An interesting feature of this reaction is the subsequent cis/trans-isomerization of one of the newly formed C=C double bonds, a process that has been investigated through quantum-chemical calculations. researchgate.netresearchgate.net These aluminum-functionalized derivatives are of interest as building blocks for creating molecular chains with multiple Lewis-acidic sites. researchgate.net

Table 1: Hydroalumination of this compound Derivatives

Reactant Reagent Product Type Key Observation
This compound [(SiMe3)2HC]2AlH Twofold hydroalumination product Product undergoes cis/trans-isomerization researchgate.netresearchgate.net
1,8-bis[(trimethylsilyl)ethynyl]anthracene [(SiMe3)2HC]2AlH Mono-hydroalumination product Steric hindrance prevents twofold addition researchgate.netresearchgate.net

Boron-Functionalized Poly-Lewis Acids via Haloborane Exchange

Bidentate boron-based Lewis acids can be synthesized using this compound as the scaffold. A highly selective and efficient two-step method involves the initial stannylation of the terminal alkynes, followed by a tin-boron exchange reaction with various chloroboranes. researchgate.netresearchgate.net This process yields the target diborylated compounds in good to excellent yields. researchgate.netresearchgate.net For example, 1,8-bis[(diphenylboranyl)ethynyl]anthracene has been synthesized and its complexation with nitrogen bases like pyridine and pyrimidine has been structurally characterized. researchgate.net

An alternative route involves the deprotonation of this compound to form a dilithioanthracene species, which can then react with electrophiles such as chloroboranes. researchgate.net These borylated anthracene derivatives are rigid receptors capable of binding various guest molecules.

Table 2: Synthesis of Boron-Based Lewis Acids from this compound

Synthesis Method Reagents Intermediate/Product Reference
Tin-Boron Exchange 1. Stannylating agent 2. Chloroboranes 1,8-bis[(organoboranyl)ethynyl]anthracene researchgate.netresearchgate.net

Antimony(III) Lewis Acid Systems for Pnictogen Bonding

The incorporation of heavier main-group elements, such as antimony, can lead to Lewis acids with unique properties. While group 15 elements are often viewed as Lewis bases due to their lone pair of electrons, they can exhibit Lewis acidity, particularly when incorporated into specific molecular frameworks or when carrying electron-withdrawing groups. The generation of cationic antimony centers can further enhance Lewis acidity through electrostatic effects.

Although the synthesis of antimony(III) Lewis acids derived from scaffolds like diiminopyridine ligands has been reported, leading to N,N',N''-chelated cationic SbCl2 complexes, specific examples utilizing the this compound backbone are not prominently documented in the surveyed literature. Conceptually, the terminal alkyne groups of this compound could be functionalized with antimony-containing moieties, potentially leading to novel bidentate pnictogen-bonding systems. Such systems would be of fundamental interest for exploring anion binding and catalysis.

Gallium and Indium-Based Lewis Acidic Derivatives

The reaction of this compound with Group 13 trialkyl compounds provides a direct route to potential host systems based on gallium and indium. nih.gov Treatment of the anthracene precursor with trialkyls such as AlMe3, GaMe3, InMe3, AlEt3, and GaEt3 yields the corresponding dialkylmetal-functionalized derivatives. nih.gov

These products have been thoroughly characterized by multinuclear NMR spectroscopy, elemental analyses, and single-crystal X-ray diffraction. nih.gov In the solid state, these compounds exist as dimers, forming two M2C2 heterocycles. nih.gov The specific binding mode within these dimeric structures is dependent on the steric bulk of the alkyl substituents on the metal atom. The coordination can be described as falling between two ideals: a side-on coordination with nearly linear M-C≡C units and a 3-center-2-electron (3c-2e) coordination with symmetrically bridging alkynyl units. nih.gov When dissolved in a coordinating solvent like THF, the dimers break apart into monomers, and some undergo ligand scrambling reactions. nih.gov

Table 3: Group 13 Lewis Acids from this compound

Metal Alkyl Reagent Resulting Derivative Solid-State Structure Behavior in THF
GaMe3, GaEt3 Dialkylgallium-based Lewis acid Dimeric, featuring Ga2C2 heterocycles Monomeric
InMe3 Dialkylindium-based Lewis acid Dimeric, featuring In2C2 heterocycles Monomeric

Coordination Chemistry and Organometallic Complex Formation

The ethynyl units of this compound can also act as ligands, coordinating to transition metals to form a variety of organometallic complexes. The rigid anthracene backbone pre-organizes the alkyne groups, making it a suitable ligand for the formation of discrete, well-defined supramolecular structures.

Palladium(II) Organometallic Complexes and Coordination-Driven Assembly

Palladium(II) complexes are widely used in the construction of supramolecular architectures through a strategy known as coordination-driven self-assembly. rhhz.netrsc.orgnih.gov This approach utilizes the predictable coordination geometries of metal centers (typically square planar for Pd(II)) and the defined angles of organic ligands to form discrete, large-scale structures like cages, bowls, and polygons. rhhz.netrsc.org

While the this compound backbone is an ideal candidate to act as a rigid linear or angled ligand in such assemblies, specific examples of its use in forming palladium(II) organometallic complexes through coordination-driven self-assembly are not extensively detailed in the available literature. However, the principles of this field suggest its potential. By treating this compound or its derivatives (where the terminal hydrogens are replaced by coordinating groups like pyridyls) with partially protected palladium(II) precursors (e.g., (en)Pd(NO3)2), it is conceivable to form discrete metallacyclic structures. The formation of such organopalladium compounds is of significant interest due to their stability, conferred by the presence of strong palladium-carbon bonds, and their potential applications in catalysis and materials science. researchgate.net

Gold(I)-Phosphane Derivatives and Aurophilic Interactions

The derivatization of this compound with gold(I)-phosphane complexes has been a subject of scientific inquiry, leading to the formation of supramolecular structures with interesting photophysical properties. These properties are often governed by aurophilic interactions, which are weak metallophilic contacts between gold(I) centers. nih.gov

Aurophilic interactions refer to the tendency of gold(I) atoms, which have a closed-shell d¹⁰ electron configuration, to form weak bonds with each other. nih.gov These interactions are comparable in strength to hydrogen bonds and play a crucial role in the self-assembly of gold-containing molecules into larger architectures like dimers, chains, and layers. nih.govmdpi.com The presence of these interactions can significantly influence the photoluminescent properties of the resulting compounds. nih.govresearchgate.net

In the context of this compound, the introduction of gold(I)-phosphane moieties at the ethynyl groups can lead to the formation of complexes that exhibit aggregation-induced emission (AIE). researchgate.net This phenomenon is characterized by an increase in luminescence upon the aggregation of the molecules in solution, a process often driven by aurophilic interactions. researchgate.net The aggregation of these gold(I) complexes can be induced by changes in the solvent environment, for example, by adding a poor solvent like water to a solution of the complex in a good solvent. researchgate.net

Research has demonstrated the formation of supramolecular systems from diethynylanthracene-Au(I)-phosphane precursors. researchgate.net The resulting assemblies can exhibit enhanced emission in solution, highlighting the role of aurophilic interactions in modulating their luminescent behavior. researchgate.net The Au-Au distances in such complexes are a critical parameter, with shorter distances generally indicating stronger aurophilic interactions. For instance, an Au–Au distance of 3.0903(8) Å has been reported in a dicationic gold(I) complex, which is shorter than the van der Waals radius of gold, indicating a significant aurophilic interaction. nih.gov

The study of these gold(I)-phosphane derivatives of this compound is part of a broader interest in developing new materials with tunable photophysical properties for applications in areas such as sensing and optoelectronics. mdpi.com

Polynuclear Iron(II) Complexes with Pyrazolyl-Pyridine-Anthracene Ligands

This compound serves as a rigid backbone for the synthesis of complex ligands designed to coordinate with metal ions, leading to the formation of polynuclear complexes. Specifically, bis-tridentate ligands incorporating 2,6-bis(pyrazol-1-yl)pyridine (bpp) units attached to the anthracene core via acetylene (B1199291) linkers have been utilized to synthesize polynuclear iron(II) complexes. nih.govruben-group.de These complexes exhibit interesting magnetic properties and complex molecular architectures. nih.govruben-group.de

The reaction of these anthracene-based bpp ligands with iron(II) salts results in the self-assembly of large, well-defined polynuclear structures. For example, a tetranuclear [2+2] grid-like complex and a hexanuclear, closed-ring hexagonal molecular architecture have been synthesized and characterized by X-ray diffraction. nih.govruben-group.de

A key feature of these polynuclear iron(II) complexes is the phenomenon of spin crossover (SCO), where the iron(II) centers can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature or light. ruben-group.de The magnetic properties of these complexes are highly dependent on their structure and the coordination environment of the iron(II) ions. nih.gov

In a reported tetranuclear iron(II) grid complex, a gradual and incomplete thermal spin crossover was observed, where half of the iron(II) centers remained permanently in the high-spin state, while the other half exhibited spin state switching. ruben-group.de In contrast, the corresponding hexanuclear iron(II) complex was found to be completely blocked in the high-spin state. nih.govruben-group.de

The magnetic behavior of these complexes is influenced by the distortion of the iron(II) coordination sphere and the zero-field splitting parameter. nih.gov Multireference CASSCF/NEVPT2 and density functional theory (DFT) methods have been employed to investigate the electronic structures, magnetic anisotropies, and intramolecular exchange interactions within these polynuclear systems. nih.gov

The table below summarizes key properties of two polynuclear iron(II) complexes derived from this compound-based ligands. nih.govruben-group.de

PropertyTetranuclear ComplexHexanuclear Complex
Molecular Formula Fe₄(L1)₄₈·7CH₃CNFe₆(L2)₆₁₂·18CH₃NO₂·9H₂O
Molecular Architecture [2+2] Grid-likeClosed-ring Hexagonal
Spin State Behavior Half-complete thermal spin crossoverPermanently in high-spin state

Despite the face-to-face arrangement of anthracene moieties within these structures, attempts to induce [4+4] photocycloaddition have been unsuccessful, which has been attributed to steric constraints or inhibition of the photoreaction. ruben-group.de

Supramolecular Architectures and Host Guest Complexation of 1,8 Diethynylanthracene Scaffolds

Principles of Poly-Lewis Acid (PLA) Design and Functionality

The design of poly-Lewis acids (PLAs) based on the 1,8-diethynylanthracene backbone leverages the directional and rigid nature of the ethynyl (B1212043) groups to create pre-organized binding sites. The fundamental principle involves the attachment of Lewis acidic moieties to the terminal positions of the acetylene (B1199291) units. This creates a bidentate Lewis acid with a specific "bite angle" dictated by the anthracene (B1667546) framework.

Potential host systems have been synthesized by treating this compound with Group 13 trialkyls, such as AlMe₃, GaMe₃, InMe₃, AlEt₃, and GaEt₃. nih.gov The resulting products are often dimeric in the solid state, forming two M₂C₂ heterocycles. nih.gov The coordination geometry around the metal centers is influenced by the steric bulk of the alkyl substituents. nih.gov

Another approach to creating PLAs from this scaffold is through hydroalumination. The reaction of this compound and its photo-dimer with bulky aluminum hydrides, like [(SiMe₃)₂HC]₂AlH, yields products of twofold hydroalumination. researchgate.net This process introduces aluminum centers onto the ethynyl groups, transforming the scaffold into a bidentate or, in the case of the dimer, a tetradentate Lewis acid. researchgate.net These aluminum-functionalized derivatives serve as versatile hosts for various donor molecules. researchgate.net

Host-Guest Interactions with Neutral and Anionic Substrates

The pre-organized Lewis acidic sites on this compound-based scaffolds enable them to engage in host-guest interactions with a variety of neutral and anionic species. The rigid anthracene backbone plays a crucial role in minimizing conformational changes upon guest binding, which can lead to enhanced selectivity.

Derivatives of this compound functionalized with Lewis acidic borane (B79455) groups, such as 1,8-bis[(diphenylboranyl)ethynyl]anthracene, have been shown to form stable adducts with nitrogen-containing Lewis bases. The complexation with pyridine, pyrimidine, and tetramethylethylenediamine (TMEDA) has been structurally characterized. These studies demonstrate the ability of the bidentate Lewis acid to chelate or bridge these guest molecules.

The interaction with these bases can be monitored and characterized using various spectroscopic techniques, including multinuclear NMR, which provides insights into the electronic and structural changes upon complex formation.

The electron-deficient nature of the Lewis acidic centers on functionalized this compound scaffolds makes them effective receptors for anionic guests, particularly halides. For instance, 1,8-bis(dimesitylboryl)anthracene has demonstrated effective complexation with fluoride (B91410) and cyanide ions in a 1:1 host-guest ratio. The rigid pre-organization of the boryl groups contributes to the selective binding of these anions.

The mechanism of halide ion trapping involves the coordination of the anion to the Lewis acidic centers. The strength of this interaction is dependent on both the Lewis acidity of the host and the nature of the halide ion. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are often employed to study these binding events and determine the association constants.

An important feature of the host-guest chemistry of these systems is the potential for selective guest exchange. Competition experiments have demonstrated that in the presence of multiple potential guests, the this compound-based Lewis acid can selectively bind the stronger Lewis base. For example, in adducts of 1,8-bis[(diphenylboranyl)ethynyl]anthracene, the exchange of guest molecules can be observed and quantified, providing information on the relative binding affinities. This dynamic behavior is crucial for applications in sensing and separation.

Self-Assembly of Discrete Molecular Entities

The defined geometry and directional functionalities of this compound make it a promising candidate for the construction of discrete, self-assembled supramolecular structures through coordination-driven self-assembly.

While the rigid linear nature of this compound makes it an ideal candidate for a "side" component in the self-assembly of molecular rectangles, the direct synthesis and characterization of such structures using this specific linker have not been extensively reported in the reviewed literature. However, the principle of constructing molecular rectangles involves the combination of linear ditopic ligands with 90-degree metal-based "corners."

In related systems, anthracene-based linkers with different substitution patterns, such as 9,10-bis(3,3'-ethynylpyridyl)anthracene, have been successfully employed in the synthesis of metalla-rectangles. These studies provide a proof-of-concept for the potential of utilizing ethynyl-anthracene derivatives in the construction of discrete, hollow supramolecular architectures. The characterization of such assemblies typically involves a combination of multinuclear NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the formation and structure of the desired molecular rectangle. The development of synthetic routes to molecular rectangles based on the this compound scaffold remains an area of interest for future research.

Formation of Macrocyclic and Molecular Cage Structures

The rigid, linear geometry of the this compound scaffold makes it an appealing building block for the construction of well-defined supramolecular architectures, including macrocycles and molecular cages. While direct cyclooligomerization of this compound itself is not extensively documented, its derivatives and, notably, its photodimers, serve as crucial components in the synthesis of larger, shape-persistent structures.

The photodimer of this compound, particularly the syn-isomer, provides a pre-organized, three-dimensional scaffold. This structure has been utilized as a rigid building block for creating tetradentate Lewis acids. nih.govrsc.org By functionalizing the four ethynyl groups of the syn-dimer, researchers have developed host molecules with well-defined cavities capable of encapsulating guest molecules. For instance, the conversion of the ethynyl groups into boron-containing Lewis acidic sites leads to a molecular receptor that can form stable adducts with various nitrogen bases, such as hydrazine. nih.gov This demonstrates the utility of the this compound photodimer as a foundational element in constructing cage-like structures for host-guest chemistry.

The general strategy involves leveraging the defined stereochemistry of the photodimer to orient functional groups in a specific spatial arrangement, thereby creating a cavity suitable for molecular recognition. While not forming a covalently closed macrocycle in this instance, the resulting host-guest complexes exhibit the characteristics of a molecular cage, where the photodimer scaffold encapsulates a guest molecule. Research in this area points towards the potential for creating more complex, covalently-linked macrocycles and cages by employing appropriate linking chemistry at the terminal alkyne positions of the photodimer.

Photodimerization Processes and Stereochemical Control in Solution and Solid State

The photodimerization of this compound is a [4π+4π] cycloaddition reaction that occurs upon UV irradiation, linking two anthracene cores. This process results in the formation of a cyclobutane (B1203170) ring connecting the C9 and C10 positions of the two anthracene units. The orientation of the two anthracene moieties relative to each other during this reaction dictates the stereochemistry of the resulting photodimer, leading to the formation of syn- and anti-isomers.

Syn/Anti-Isomerization and Solvent-Dependent Selectivity

The photodimerization of this compound can yield two primary stereoisomers: the syn-dimer (head-to-head) and the anti-dimer (head-to-tail). The selectivity of this process—that is, the preferential formation of one isomer over the other—has been shown to be highly dependent on the reaction conditions, particularly the solvent used. nih.gov

Research has demonstrated that the polarity of the solvent plays a critical role in directing the stereochemical outcome of the photodimerization. nih.govrsc.orgresearchgate.net In the case of unprotected this compound, irradiation in more polar solvents tends to favor the formation of the anti-isomer in significant excess. nih.govrsc.org

To achieve control over the formation of the syn-isomer, derivatives of this compound bearing functional groups capable of forming non-covalent interactions have been synthesized. For example, using 2-hydroxypropyl protecting groups on the terminal alkynes allows for a dramatic shift in stereoselectivity. nih.gov Upon UV irradiation in non-polar solvents, these derivatives show a strong preference for the formation of the syn-isomer, with yields of up to 85%. nih.govrsc.org Conversely, in more polar solvents, the selectivity shifts back towards the anti-isomer.

The following interactive data table summarizes the observed solvent-dependent selectivity in the photodimerization of a 1,8-dialkynylanthracene derivative functionalized with 2-hydroxypropyl groups.

SolventPolarityPredominant Isomersyn-Isomer Yield (%)
Non-polarLowsynup to 85
PolarHighantiNot specified

This table illustrates the general trend observed in the literature where non-polar solvents favor the formation of the syn-isomer for suitably functionalized this compound derivatives.

Role of Non-Covalent Interactions in Photodimer Stability and Configuration

The stereochemical control observed in the photodimerization of this compound derivatives is primarily attributed to the influence of non-covalent interactions in the pre-association of the monomer units before the cycloaddition reaction. nih.gov These weak interactions orient the two anthracene molecules in a specific arrangement, predisposing them to form a particular stereoisomer upon irradiation.

In the case of 1,8-dialkynylanthracene derivatives bearing 2-hydroxypropyl groups, the high selectivity for the syn-isomer in non-polar solvents is explained by a combination of intermolecular hydrogen bonds and π-π stacking interactions. nih.govrsc.org The hydroxyl groups can form hydrogen bonds between two monomer molecules, bringing them into close proximity. Simultaneously, the aromatic anthracene cores are stabilized by π-π stacking. This combination of forces creates a pre-organized complex where the two anthracene units are held in a head-to-head arrangement, which then leads to the formation of the syn-photodimer upon exposure to UV light. rsc.org

In polar solvents, the solvent molecules themselves can form hydrogen bonds with the hydroxyl groups of the monomer. This solvation disrupts the intermolecular hydrogen bonding between the monomer units that is necessary for the formation of the pre-organized syn-complex. As a result, the reaction pathway leading to the more thermodynamically stable anti-isomer becomes dominant. The stability of the final photodimer is inherent to its rigid covalent framework, but its configuration is determined by these crucial, yet weak, non-covalent interactions that govern the orientation of the monomers prior to the photochemical reaction.

Theoretical and Computational Investigations of 1,8 Diethynylanthracene Systems

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic characteristics of 1,8-diethynylanthracene and its derivatives. These computational approaches offer a powerful lens through which to examine conformational preferences, charge distribution, and electronic transitions, which are critical to understanding the functionality of these systems.

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) has been widely employed to investigate the conformational energetics of this compound-based systems. These studies are crucial for understanding the molecule's structural flexibility and the energy landscapes that govern its shape.

For instance, DFT calculations have been used to analyze the non-planar cyclic frameworks of derivatives of this compound. researchgate.net These calculations, often corroborated with X-ray analysis, reveal the energetic favorability of certain conformations, such as the syn arrangement of ethenylene linkers relative to the anthracene (B1667546) units. researchgate.net The dynamic behavior, including the interchange between different syn forms, has been further explored using variable-temperature NMR measurements complemented by DFT calculations. researchgate.net

In the context of its photodimer, DFT calculations have also been essential. The photodimer of this compound can be functionalized to create tetradentate host systems. uni-bielefeld.dersc.org Computational studies on these systems help in understanding the energetics of adduct formation and the dynamics of host-guest interactions. uni-bielefeld.dersc.org

System Computational Method Key Findings Reference
Cyclic derivatives of this compoundDFTRevealed non-planar frameworks with syn conformations of ethenylene linkers. researchgate.net
Photodimer of this compoundDFTElucidated energetics of adduct formation in host-guest systems. uni-bielefeld.dersc.org

Analysis of Intramolecular Charge Transfer (ICT) in Derivatives

The concept of intramolecular charge transfer (ICT) is central to the application of many organic molecules in optoelectronics. rsc.org In derivatives of this compound, the introduction of donor and acceptor groups can induce ICT, significantly influencing their photophysical properties. researchgate.net

Theoretical studies, often in conjunction with experimental techniques like cyclic voltammetry, are used to evaluate the electronic interactions between the donor and acceptor units within these molecules. researchgate.net For example, in donor-acceptor-donor (D-A-D) systems based on an anthracene bisimide core, theoretical calculations help to understand the nature of the ICT interactions. researchgate.net The introduction of ethynylene linkers, a structural feature related to this compound, has been shown to cause a considerable red shift in the absorption bands, which is indicative of modified ICT characteristics. researchgate.net

The sensitivity of some anthracene derivatives towards certain analytes, such as picric acid, is attributed to a combination of proton-induced ICT and electron transfer from the electron-rich anthracene core to the electron-deficient analyte. nih.gov

Derivative Type Key Feature Computational Insight Reference
Donor-Acceptor-Donor SystemsAnthracene bisimide core with triphenylamine (B166846) donorsEvaluation of intramolecular electronic interactions. researchgate.net
2,6-Divinylpyridine-appended anthracenesHigh sensitivity to picric acidProton-induced ICT and electron transfer contribute to sensitivity. nih.gov

Investigation of Homo-LUMO Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that dictate a molecule's electronic behavior. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic transitions of a molecule. irjweb.com

For π-conjugated systems like this compound and its derivatives, the HOMO-LUMO gap can be computationally determined to predict their electronic properties. kg.ac.rs DFT calculations are a common tool for estimating the HOMO, LUMO, and the energy gap. researchgate.net These calculations can provide insights into the nature of electronic transitions, which are correlated with the UV-Vis absorption spectra of the compounds. arxiv.org

For example, in the case of a cyclic dimer of this compound, DFT calculations have been used to rationalize the molecular orbitals. arxiv.org The LUMO and LUMO+1 of the dimer were described as bonding and anti-bonding combinations of the LUMOs of two diethynylanthracene molecules, respectively. arxiv.org This level of detail is crucial for understanding the electronic structure of these complex systems.

System Computational Focus Key Finding Reference
This compound cyclic dimerMolecular OrbitalsLUMO and LUMO+1 are bonding and anti-bonding combinations of monomer LUMOs. arxiv.org
General π-conjugated systemsHOMO-LUMO gapThe gap influences chemical reactivity and electronic transitions. irjweb.comkg.ac.rs

Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For systems involving this compound, these studies have been pivotal in understanding isomerization processes and the dynamics of host-guest interactions.

Computational Elucidation of Isomerization Pathways (e.g., Cis/Trans Isomerization)

The isomerization of molecules is a fundamental chemical process, and computational studies can map out the energy landscapes of these transformations. In the case of a twofold hydroalumination product of this compound, a cis/trans-isomerization of one of the newly formed C=C bonds was observed. acs.org This process was examined in detail using quantum-chemical calculations, which helped to elucidate the reaction pathway and the energetics involved. acs.orgresearchgate.net Such studies are critical for understanding the dynamic behavior of these molecules and for designing systems with specific conformational properties. acs.org

Reaction Computational Approach Key Insight Reference
Cis/trans-isomerization of a hydroaluminated this compound productQuantum-chemical calculationsElucidation of the isomerization pathway and energetics. acs.orgresearchgate.net

Energy Profiles of Adduct Formation and Guest Exchange in Host-Guest Systems

This compound and its derivatives are excellent scaffolds for constructing host-guest systems, where the anthracene backbone acts as a rigid spacer for Lewis acidic groups. uni-bielefeld.denih.gov Quantum-chemical calculations play a crucial role in understanding the thermodynamics of adduct formation and guest exchange in these systems. nih.gov

For instance, in bidentate boron Lewis acids based on this compound, competition experiments demonstrated the selective exchange of guest molecules. nih.gov The energetics of this guest exchange were further clarified by quantum-chemical calculations, providing a deeper understanding of the molecular recognition process. nih.gov Similarly, for the twofold hydroaluminated syn-photodimer of this compound, which acts as a host, treatment with various donor molecules was studied to gain insights into its host-guest chemistry, with quantum-chemical calculations providing a theoretical framework for the observed interactions. acs.org The energetics of adduct formation can also be understood through a combination of experimental techniques like DOSY-NMR and quantum chemical calculations. uni-bielefeld.de

Host System Guest(s) Computational Focus Key Finding Reference
Bidentate boron Lewis acids based on this compoundPyridine, pyrimidine, TMEDAEnergetics of guest exchangeProvided information on the energetics of selective guest exchange. nih.gov
Twofold hydroaluminated syn-photodimer of this compoundVarious donor moleculesHost-guest chemistryProvided theoretical insights into the complexation behavior. acs.org
Poly-Lewis acids based on this compound photodimerNeutral Lewis basesDynamics and energetics of adduct formationComplemented experimental data to understand adduct formation. uni-bielefeld.de

Spectroscopic Property Predictions and Interpretations

Theoretical Support for NMR Spectroscopic Observations

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in corroborating and elucidating experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for systems incorporating this compound. These theoretical approaches are crucial for assigning complex spectra, understanding conformational dynamics, and verifying molecular structures. mdpi.com

DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, are used to predict nuclear shieldings, which are then converted to chemical shifts. nih.govfaccts.de This process is highly dependent on the accuracy of the optimized molecular geometry, necessitating a reliable computational level of theory. faccts.de For complex molecules, a Boltzmann weighting of the chemical shifts of different stable conformers may be required for accurate prediction. faccts.de

In the study of this compound derivatives and their complexes, DFT calculations have been successfully used to:

Analyze dynamic behavior: Variable temperature (VT) NMR measurements, aided by DFT calculations, have been used to understand the dynamic exchange processes in cyclic compounds formed from 1,8-anthrylene units. researchgate.net

Confirm structural assignments: Theoretical calculations have helped to confirm the structures of novel bidentate Lewis acids based on this compound, particularly in adducts formed with various bases. researchgate.netresearchgate.net The calculated NMR data for different potential tautomers or isomers can be compared with experimental spectra to identify the correct structure. mdpi.com

Investigate host-guest interactions: DFT calculations have provided insights into the complexation behavior of twofold hydroaluminated syn-photo-dimers of this compound with donor molecules. researchgate.netacs.org NMR titration experiments, supported by these calculations, have revealed correlations between the linker length of bifunctional bases and the formation of different adduct types. researchgate.net

Elucidate conformational preferences: For flexible molecules like 1,8-bis(phenylethynyl)anthracene (1,8-BPEA), DFT calculations have been used to investigate the different possible rotamers and their relative energies, which is essential for interpreting NMR data. researchgate.net

For instance, in the investigation of a bidentate antimony pnictogen bonding host system derived from this compound, ¹H and ¹⁹F NMR spectra of the host and its adducts with halide ions were analyzed. researchgate.net DFT calculations would be essential in such a case to correlate the observed chemical shift changes with the structural modifications upon guest binding.

Table 1: Representative Applications of Theoretical NMR in this compound Systems

SystemApplication of Theoretical NMRKey Findings
Cyclic dimers of 1,8-anthryleneAnalysis of dynamic behaviorExchanges between two syn forms were observed from line shape changes in ¹H NMR signals. researchgate.net
Bidentate boron Lewis acid from this compoundCharacterization of adductsA clear correlation was found between the linker length of the bifunctional base and the type of adduct formed (1:1, 1:2, or oligomers). researchgate.net
1,8-Bis(phenylethynyl)anthracene (1,8-BPEA)Conformational analysisDFT calculations identified five rotamers with different orientations of the phenylethynyl groups. researchgate.net
Twofold hydroaluminated this compoundIsomerization processQuantum-chemical calculations were used to examine the cis/trans-isomerization of a newly formed C=C bond. acs.orgacs.org

Computational Analysis of Emission Origins (e.g., MLCT, π-π* states)

Theoretical calculations are crucial for understanding the nature of electronic transitions and the origins of luminescence in this compound-containing systems. These compounds and their derivatives often exhibit complex photophysical properties, with emissions that can arise from various excited states, including metal-to-ligand charge transfer (MLCT), intraligand (IL) π-π* transitions, and ligand-to-ligand charge transfer (LL'CT) states. rsc.orgwiley.comresearchgate.net

Time-dependent DFT (TD-DFT) is a primary tool for calculating the energies and characteristics of excited states. db-thueringen.de By analyzing the molecular orbitals involved in the electronic transitions, researchers can assign the character of the excited state responsible for an observed emission.

Key applications of computational analysis in this area include:

Assigning Emission Character: In metal complexes of this compound derivatives, TD-DFT calculations can distinguish between different types of excited states. For example, in platinum(II) complexes, weak absorption bands have been attributed to MLCT states, which involve a close interplay between the platinum center and the anthracene motif. wiley.com In other systems, the emission can be assigned to intraligand π-π* transitions localized on the anthracene or diethynylanthracene chromophore. wiley.comnih.gov

Explaining Luminescence Properties: Computational studies have been used to explain the dual emission observed in some ruthenium(II) complexes, attributing it to contributions from both ¹IL* (intraligand fluorescence) and ³MLCT* (metal-to-ligand charge transfer phosphorescence) excited states. rsc.org The energy gap between singlet and triplet MLCT states (ΔE(S₁-T₁)) is a key parameter that can be calculated to predict phenomena like thermally activated delayed fluorescence (TADF). rsc.org

Understanding Substituent Effects: TD-DFT calculations can predict how different substituents on the this compound core affect the absorption and emission properties. For instance, calculations on 2,9-bis(phenylethynyl)anthracenes help to evaluate the impact of substituents on the absorption and emission bands. researchgate.net

Investigating Charge Transfer Processes: In dyad systems, such as those linking a BODIPY dye to a quinone through an alkyne spacer, TD-DFT is used to determine the energy levels of the key electronic states, including the locally excited π-π* state and the charge-separated (CS) state. db-thueringen.de This allows for the calculation of the driving force for photoinduced electron transfer. db-thueringen.de

Table 2: Computational Analysis of Emission in this compound-Related Systems

SystemComputational MethodPredicted Emission Origin
Gold(I)-1,8-diethynylanthracene complexesDFTSuggested a metal-to-ligand charge transfer (MLCT) origin for the emission. mdpi.com
Platinum(II) complexes with phenylene-ethynyl-anthraceneTD-DFTAbsorption bands attributed to MLCT states with interplay between Pt and anthracene. wiley.com
Zinc(II) complexes with phenanthrodiimine ligandsTD-DFTCoordination enhances intraligand charge transfer (ILCT) character (πphen → πpy). rsc.org
Ruthenium(II) complexes with extended π-systemsDFT/TD-DFTDual emission from ³MLCT and ³LC* (ligand-centered) excited states. rsc.org
Platinum(II) terpyridyl acetylide complexesDFT/TD-DFTLowest excited state can be switched between LL'CT, ILCT, and MLCT by pH or metal ions. researchgate.net

Electron Transport Pathway Analysis in Molecular Wires

This compound and its derivatives are promising candidates for use as molecular wires in nanoelectronic devices. researchgate.net Theoretical and computational studies are essential for understanding and predicting their electron transport properties at the single-molecule level.

The primary mechanism for charge transport in these conjugated systems is typically coherent tunneling, which can be analyzed using the Landauer–Büttiker formalism combined with DFT. mdpi.comrsc.org This approach calculates the transmission function, which provides a measure of the probability that an electron with a given energy will pass through the molecular junction. rsc.org

Computational analyses focus on several key aspects:

Structure-Conductance Relationships: Theoretical models are used to establish relationships between the molecular structure and its electrical conductance. For example, the way the molecule is anchored to the electrodes significantly impacts charge transport. mdpi.comillinois.edu

Role of Frontier Molecular Orbitals (FMOs): The energy alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecular wire with the Fermi level of the electrodes is a critical determinant of conductance. mdpi.comchem-soc.si For hole transport (p-type conduction), a smaller energy gap between the HOMO and the electrode's Fermi level leads to a lower tunneling barrier and higher conductance. mdpi.com

Modulation of Conductance: Computational studies can explore how to control charge transport. In systems based on [2.2]paracyclophane-1,9-dienes (PCD), it was shown that substituents on a "gate" aromatic ring could modulate the conductance of a pentaphenylene conducting channel through transannular π–π interactions. mdpi.com DFT calculations confirmed that as the HOMO energy level increased, the tunneling barrier decreased, consistent with a hole transport mechanism. mdpi.com

Incoherent Transport Mechanisms: For longer molecules or at higher temperatures, charge transport may occur via an incoherent hopping mechanism. rsc.org Models based on Marcus theory can be used to describe this step-wise electron transfer process. rsc.org

Frontier Molecular Orbital (FMO) analysis can provide a qualitative understanding of electron transport capabilities. For instance, it can help identify whether a molecule is likely to act as a conductor or a rectifier. chem-soc.si More quantitative predictions are obtained using methods like the Non-Equilibrium Green's Function (NEGF) formalism combined with DFT or Extended Hückel Theory (EHT). chem-soc.si

Table 3: Theoretical Methods in Electron Transport Analysis

Theoretical ApproachApplicationInsights Gained
DFT + Landauer-BüttikerCalculation of coherent transportProvides transmission spectra and predicts single-molecule conductance. rsc.org
DFT/TD-DFTAnalysis of molecular orbitalsDetermines HOMO-LUMO energy levels and their alignment with electrode Fermi levels. mdpi.com
Frontier Molecular Orbital (FMO) AnalysisQualitative predictionAssesses potential for rectification or conduction based on orbital distribution. chem-soc.si
Non-Equilibrium Green's Function (NEGF)Quantitative predictionCalculates current-voltage (I-V) characteristics of molecular junctions. chem-soc.si
Marcus Theory ModelsAnalysis of incoherent transportDescribes charge hopping rates in multi-step transport processes. rsc.org

Polymerization and Advanced Materials Science Applications of 1,8 Diethynylanthracene Derivatives

Polymerization Pathways of Diethynylanthracene Monomers

The dual ethynyl (B1212043) functionalities of 1,8-diethynylanthracene allow it to serve as a versatile monomer in various polymerization reactions, leading to materials with distinct topologies and properties. The specific pathway—be it through metal catalysis, solid-state reaction, or network formation—dictates the final structure and potential application of the resulting polymer.

Transition Metal-Catalyzed Polymerization for Conjugated Systems

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of conjugated polymers, where arylene and ethynylene units are linked to form extended π-systems. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a particularly powerful tool in this context.

For derivatives of diethynylanthracene, this methodology can be applied to create poly(anthrylene-ethynylene)s. In a typical polymerization, a dihaloanthracene monomer would be reacted with an arylene diethyne, or conversely, a diethynylanthracene monomer can be coupled with a dihaloarylene. Homopolymerization of this compound with a corresponding 1,8-dihaloanthracene derivative under Sonogashira conditions can, in principle, yield a fully conjugated polymer with a repeating 1,8-anthrylene-ethynylene structure. Such polymers are of significant interest for applications in organic electronics, including thin-film transistors, due to their potential for high charge carrier mobility. ulsu.ru The synthesis of related organosilanylene-9,10-diethynylanthracene alternating polymers has been reported, demonstrating the utility of Sonogashira coupling for incorporating diethynylanthracene units into conjugated backbones. researchgate.net

Key parameters in these polymerizations, including the choice of catalyst system, solvent, and temperature, are crucial for achieving high molecular weight polymers while avoiding premature precipitation and side reactions like alkyne homocoupling. mst.edu

Table 1: Typical Conditions for Sonogashira Cross-Coupling Polymerization

ParameterCommon SelectionPurpose
Catalyst System Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIPalladium catalyzes the primary cross-coupling, while copper(I) acts as a co-catalyst to form the copper acetylide intermediate.
Solvent Toluene / Diisopropylamine (or other amine)The amine acts as both a solvent and a base to neutralize the hydrogen halide byproduct.
Temperature 50-80 °CBalances reaction rate with catalyst stability and prevention of side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative homocoupling (Glaser coupling) of terminal alkynes.

Solid-State Photopolymerization for Ordered Structures

Solid-state polymerization, often referred to as topochemical polymerization, leverages the pre-organized arrangement of monomer molecules in a crystal lattice to produce highly ordered, crystalline polymers. rsc.orgwikipedia.org This solvent-free method is initiated by external stimuli such as heat or, most commonly, UV light. wikipedia.org The structure and stereochemistry of the resulting polymer are dictated by the crystal packing of the monomer, a principle known as topochemical control.

For this to occur, the reactive centers of adjacent monomers must be aligned within a specific distance and orientation, as defined by Schmidt's criteria for solid-state reactions. The polymerization of diacetylene (butadiyne) derivatives is a classic example, where 1,4-addition across the conjugated diynes of neighboring monomers leads to a polydiacetylene chain with an ene-yne backbone. ulsu.ruresearchgate.net This reaction requires the monomer stacking distance to be under 5 Å and a specific orientation of the diyne rods. ulsu.ruresearchgate.net

While specific reports on the solid-state photopolymerization of this compound are scarce, the principles of topochemical diacetylene polymerization can be extended. If this compound monomers could be crystallized in a suitable arrangement—where the ethynyl groups of adjacent molecules are appropriately aligned—it is conceivable that a 1,4-addition polymerization could be induced, leading to a highly ordered polymer with a unique conjugated backbone incorporating the anthracene (B1667546) core. This would require careful crystal engineering to control the intermolecular geometry. rsc.org

Formation of Crosslinked Polyacetylene Networks

The bifunctional nature of this compound also makes it an ideal candidate for the formation of highly crosslinked, three-dimensional polymer networks. Coordination polymerization of diethynylarenes using rhodium catalysts has been shown to produce microporous organic polymers (MOPs) with a polyacetylene-type structure. nih.gov

In this process, a catalyst such as [Rh(nbd)acac] (acetylacetonato(norbornadiene)rhodium(I)) effectively polymerizes the alkyne groups, creating polyene main chains that are substituted with ethynylaryl groups. These pendant groups can then participate in further polymerization, leading to a rigid, non-swellable, and permanently porous network. nih.gov While the initial research focused on monomers like 1,4-diethynylbenzene and 4,4'-diethynylbiphenyl, the methodology is directly applicable to this compound.

The resulting networks would consist of polyene chains crosslinked by rigid 1,8-anthrylene linkers. These materials are characterized by high thermal stability and a large internal surface area, making them promising for applications in gas storage and separation. nih.gov

Table 2: Properties of Polyacetylene Networks from Diethynylarenes

PropertyTypical Value RangeSignificance
BET Surface Area Up to 809 m²/gHigh surface area is crucial for gas adsorption and catalysis applications. nih.gov
Nature Non-swellable, conjugated networkThe rigid, crosslinked structure provides thermal and chemical stability. nih.gov
Branching Units 0.30 to 0.47 (mole fraction)Indicates a high degree of crosslinking within the network. nih.gov
Synthesis Catalyst [Rh(cod)acac] or [Rh(nbd)acac]Rhodium complexes are efficient for the coordination polymerization of alkynes. nih.gov

Development of Molecular Wires and Electronic Conductors

At the nanoscale, individual oligomers of this compound can function as molecular wires, capable of transporting electrical charge over short distances. Their rigid, conjugated structure makes them ideal "workhorse" molecules for fundamental studies in molecular electronics. rsc.org

Oligo(arylene-ethynylene) (OAE) Molecular Wire Architectures

Oligo(arylene-ethynylene)s (OAEs) are well-defined, rod-like molecules that have been extensively studied as molecular wires. rsc.org They are typically synthesized via iterative Sonogashira coupling reactions, allowing for precise control over their length and the electronic nature of the aromatic core. researchgate.net Anthracene is a common building block for OAEs, valued for its extended conjugation.

An OAE molecular wire based on a this compound core would feature the anthracene unit linked via ethynylene bridges to other aromatic groups or to terminal "anchor" groups, such as thiols, which can bind to metal electrodes. The synthesis of 1,8-bis(phenylethynyl)anthracene serves as a model for the core structure of such a wire. rsc.org The rigid 1,8-substitution pattern imparts a specific, bent geometry to the molecular wire, distinguishing it from the linear wires derived from 9,10- or 1,5-disubstituted anthracenes. This defined architecture is critical as the conductance of a molecular junction is highly sensitive to the molecule's structure and its orientation between the electrodes.

Single-Molecule Conductance Studies using Scanning Tunneling Microscopy Break Junction (STM-BJ)

To measure the electrical properties of these molecular wires, single-molecule techniques are required. The Scanning Tunneling Microscopy Break Junction (STM-BJ) method is a powerful tool for this purpose. rsc.org In an STM-BJ experiment, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the target molecules. rsc.org As the tip is withdrawn, a nanoscopic gap is formed, and a single molecule can bridge this gap by binding to the tip and the substrate via its terminal anchor groups. By measuring the current that flows through the junction at a fixed bias voltage, the molecule's conductance can be determined. rsc.orgresearchgate.net

This process is repeated thousands of times to build a conductance histogram, from which the most probable single-molecule conductance value can be extracted. rsc.org Studies on various OAEs, including those with 9,10-anthrylene and anthraquinone cores, have shown that conductance is strongly dependent on molecular length, the energy alignment of the molecule's frontier orbitals (HOMO and LUMO) with the electrode's Fermi level, and the presence of quantum interference effects. researchgate.netacs.org

While specific conductance data for OAEs derived from this compound is not widely reported, findings from isoelectronic and isomeric systems provide valuable insights. For instance, the conductance of OAEs typically decreases exponentially with increasing length, following a non-resonant tunneling mechanism. acs.org The unique electronic structure and geometry imposed by the 1,8-connectivity in an anthracene-based wire would be expected to produce a distinct conductance signature compared to its linear counterparts, offering a pathway to tune charge transport at the single-molecule level. acs.orgnih.gov

Theoretical Frameworks for Charge Transport in Molecular Junctions

The transport of charge through single-molecule junctions, a fundamental concept in molecular electronics, is theoretically described by several frameworks. For aromatic molecules like this compound, these models are crucial for understanding and predicting their electrical conductance. Key theoretical approaches include the Landauer formalism, non-equilibrium Green's function (NEGF) theory, and Marcus theory for electron transfer.

The Landauer approach provides a fundamental description of quantum transport, relating the conductance of a molecular junction to the transmission probability of electrons through the molecule. The conductance (G) is given by G = G₀T(E_F), where G₀ is the quantum of conductance and T(E_F) is the transmission probability at the Fermi energy of the electrodes. For this compound, the ethynyl groups play a critical role in electronically coupling the anthracene core to the electrodes, influencing the transmission probability.

Density Functional Theory (DFT) combined with the Non-Equilibrium Green's Function (NEGF) formalism is a powerful computational method to investigate charge transport in molecular junctions. amazonaws.comjournaljmsrr.com This approach allows for the calculation of the transmission spectrum, which reveals the energy levels available for electron transport through the molecule. amazonaws.comjournaljmsrr.com Studies on similar anthracene derivatives have shown that the alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the electrode's Fermi level dictates the transport characteristics. amazonaws.comjournaljmsrr.com For anthracene-based molecules, charge transport is often HOMO-mediated (p-type), meaning that holes are the primary charge carriers. amazonaws.com The ethynyl linkers in this compound are expected to enhance the coupling with metal electrodes, such as gold, facilitating efficient charge injection and transport. The specific geometry of the junction, including the bonding of the ethynyl groups to the electrode surface, significantly impacts the conductance. pku.edu.cn

Marcus theory, originally developed to describe electron transfer rates in solution, has been adapted to model charge transport in molecular junctions, particularly in the incoherent hopping regime. This theory considers the reorganization energy associated with the molecular geometry changes upon charge transfer. While coherent tunneling is often the dominant mechanism in short molecular wires, for longer molecules or at higher temperatures, charge transport can occur via a series of incoherent hops between localized states. For this compound, the rigid anthracene core and ethynyl linkers likely favor coherent transport, but the theoretical framework of Marcus theory remains relevant for understanding the influence of molecular vibrations and environmental effects on charge transport.

Theoretical investigations on anthracene derivatives highlight the importance of molecular stacking and intermolecular interactions in solid-state devices. rsc.org While the focus here is on single-molecule junctions, these theoretical frameworks also provide insights into the charge transport properties of thin films and bulk materials made from this compound derivatives.

Functional Electronic and Optoelectronic Materials

Luminescent Assemblies and Aggregation-Induced Emission (AIE)

Derivatives of this compound are promising candidates for the development of novel luminescent materials. The extended π-conjugation provided by the anthracene core and the ethynyl substituents often leads to strong fluorescence. A particularly interesting phenomenon observed in many propeller-shaped molecules, including some anthracene derivatives, is Aggregation-Induced Emission (AIE). acs.org

AIE is a photophysical effect where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. acs.orgrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state due to the formation of non-emissive excimers or exciplexes through π-π stacking. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org In solution, the molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative decay pathways for the excited state. In the aggregated state, these motions are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence. acs.orgrsc.org

While specific studies on the AIE properties of this compound are not extensively reported, the structural features of this molecule suggest its potential for AIE. The ethynyl groups can act as "rotors" that, when unrestricted in solution, may contribute to non-radiative decay. Upon aggregation, the steric hindrance between neighboring molecules could restrict these rotations, leading to enhanced emission. The formation of luminescent supramolecular assemblies is a key area of research, where the controlled aggregation of molecules like this compound derivatives can lead to materials with tunable photophysical properties. nih.gov The nature of the substituents on the ethynyl groups or the anthracene core can be systematically varied to control the packing and intermolecular interactions in the aggregated state, thereby fine-tuning the AIE characteristics. rsc.org

The luminescent properties of such assemblies are highly dependent on the morphology of the aggregates. nih.gov By controlling the conditions of aggregation, such as solvent composition, temperature, and concentration, it is possible to create different nano- or microstructures with distinct emission properties. This opens up possibilities for the application of this compound-based AIEgens in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org

Chemosensor Design Principles for Anion and Small Molecule Recognition

The design of fluorescent chemosensors for the selective detection of anions and small molecules is a significant area of research in supramolecular chemistry. rsc.org The fundamental principle involves the interaction of an analyte with a receptor unit, which in turn modulates the photophysical properties of a covalently linked fluorophore, leading to a detectable change in fluorescence intensity or wavelength. rsc.org The this compound scaffold offers a versatile platform for the construction of such chemosensors due to its inherent fluorescence and the ability to functionalize the ethynyl groups with specific recognition moieties.

For anion sensing, the design often involves incorporating hydrogen-bond donor groups, such as ureas, thioureas, or amides, as the receptor units. rsc.orgnih.gov These groups can form hydrogen bonds with anions like fluoride (B91410), chloride, acetate, or dihydrogen phosphate. nih.govresearchgate.net The binding event can alter the electronic properties of the receptor, which then influences the excited state of the anthracene fluorophore through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). rsc.org In a PET-based sensor, the receptor can act as an electron donor or acceptor that quenches the fluorescence of the anthracene. Upon anion binding, the electron-donating or -accepting ability of the receptor is modified, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org

For the recognition of small neutral molecules, the design principles often rely on creating specific binding pockets or cavities. For example, by introducing bulky substituents on the anthracene core or the ethynyl groups, it may be possible to create a pre-organized cleft that can selectively bind small guest molecules through van der Waals interactions, hydrogen bonding, or other non-covalent forces. The binding of the guest molecule within this cavity would restrict the intramolecular motions of the host, potentially leading to a change in fluorescence based on the AIE principle.

The sensitivity and selectivity of a chemosensor are critical parameters. Selectivity can be achieved by tailoring the size, shape, and electronic properties of the receptor to match those of the target analyte. For instance, the rigid 1,8-disubstituted pattern on the anthracene core can be exploited to create receptors with a well-defined geometry for selective binding. The development of chemosensors based on this compound would enable the sensitive and selective detection of environmentally and biologically important species. rsc.orgmdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Related Devices

Anthracene and its derivatives have been extensively studied as blue-emitting materials in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good charge-transporting properties. ias.ac.in The 1,8-disubstituted anthracene core in this compound provides a platform for creating materials with desirable properties for OLED applications. The introduction of ethynyl groups can influence the electronic properties, solid-state packing, and ultimately the electroluminescent performance of the resulting devices.

In a typical OLED, an organic emissive layer is sandwiched between a hole-transporting layer (HTL) and an electron-transporting layer (ETL). oled.com When a voltage is applied, holes and electrons are injected from the anode and cathode, respectively, and recombine in the emissive layer to form excitons, which then decay radiatively to produce light. For blue OLEDs, materials with a wide bandgap are required. Anthracene derivatives are well-suited for this purpose. ias.ac.in

A study on 1,8-di-(4-trifluoromethylphenyl)-anthracene demonstrated its potential as a deep blue emitter in OLEDs. ias.ac.in The device optimization involved using different hole-transporting layers to improve charge injection and balance. A trilayer device structure of ITO/NPD/CF3-DPA/TPBi/LiF-Al was found to be the most efficient. ias.ac.in This suggests that derivatives of 1,8-disubstituted anthracenes can be effective emitters. The performance of such devices is often limited by the mismatch in hole and electron mobilities and the quantum efficiency in the solid state. ias.ac.in

The ethynyl groups in this compound can be further functionalized with various aryl or other conjugated groups. This allows for the fine-tuning of the emission color, quantum efficiency, and charge-transporting properties. For instance, attaching bulky side groups can help to suppress intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence and improve the morphological stability of the thin films in OLEDs. The development of host materials for phosphorescent emitters is another important application. Anthracene derivatives with high triplet energies are sought after as hosts for blue phosphorescent dopants to achieve high-efficiency electrophosphorescence.

The performance of an OLED is characterized by its external quantum efficiency (EQE), current efficiency, power efficiency, and operational stability. For a this compound-based emitter, the device architecture, including the choice of charge-transporting layers and electrodes, would need to be carefully optimized to achieve high performance.

Below is a table summarizing the performance of a reported OLED device using a 1,8-diaryl anthracene derivative as the emissive layer.

Device Structure Turn-on Voltage (V) Current Efficiency (cd/A) Power Efficiency (lm/W) EQE (%)
ITO/NPD/CF3-DPA/TPBi/LiF-Al ~8.5 - - -

Data for a 1,8-di-(4-trifluoromethylphenyl)-anthracene based device. ias.ac.in

Applications in Molecular Machines and Devices

Molecular machines are single molecules or small groups of molecules that can perform machine-like movements, such as rotation or translation, in response to an external stimulus. nih.govresearchgate.net The development of artificial molecular machines is a rapidly growing field with potential applications in nanotechnology, medicine, and materials science. The rigid and well-defined structure of this compound makes it an attractive building block for the construction of such machines. rsc.org

One class of molecular machines is molecular rotors, where one part of the molecule (the rotor) rotates relative to another part (the stator). nih.govmdpi.com The this compound framework could be incorporated into a molecular rotor design where the anthracene core acts as the stator and the ethynyl groups are functionalized with components that can undergo light- or chemically-induced rotation. The rotational motion in these systems can often be monitored by changes in fluorescence, making them fluorescent molecular rotors. nih.govmdpi.com These have applications as sensors for viscosity, temperature, and other environmental parameters. nih.govmdpi.comnih.gov

The design of more complex molecular machines often involves the assembly of multiple molecular components through non-covalent interactions or the synthesis of intricate, covalently linked architectures. The directional and rigid nature of the ethynyl linkages in this compound makes it a useful component for constructing such complex systems. For example, it could be used as a rigid linker to connect different functional units in a multi-component molecular machine, ensuring that the motion of one part is effectively transmitted to another. The development of stimuli-responsive materials based on the collective action of many molecular machines is a major goal in this field. nih.govresearchgate.net By incorporating this compound-based molecular machines into polymers or self-assembled monolayers, it may be possible to create macroscopic materials that can change their shape, color, or other properties in response to a stimulus.

Future Directions and Emerging Research Frontiers for 1,8 Diethynylanthracene Chemistry

Exploration of Novel Derivatization and Functionalization Strategies

The derivatization of the 1,8-diethynylanthracene backbone is a key strategy for fine-tuning its chemical and physical properties. Future research will likely focus on introducing a wider variety of functional groups to modulate its electronic characteristics, solubility, and self-assembly behavior.

One emerging area is the synthesis of bidentate Lewis acids based on the this compound scaffold. For instance, tin-boron or tin-antimony exchange reactions have been successfully employed to introduce borane (B79455) and stibine (B1205547) moieties, respectively. researchgate.netresearchgate.net These derivatives have shown potential as hosts for Lewis basic or anionic guests, opening up avenues for applications in sensing and catalysis. researchgate.net The development of new synthetic methodologies, such as the use of (dimethylamino)trimethyl-stannane to create functionalized alkynes, will further expand the library of available derivatives for applications like Stille cross-coupling reactions. researchgate.net

Another promising direction is the covalent functionalization of carbon nanotubes with derivatives of this compound. researchgate.net The nucleophilic addition of in situ generated lithium acetylides to single-walled carbon nanotubes (SWCNTs) represents a method for creating novel hybrid materials. researchgate.net Future work could explore the impact of different anthracene-based functional groups on the electronic properties and dispersibility of the nanotubes.

Furthermore, research into the high-temperature behavior of this compound and its derivatives could lead to the synthesis of novel polycyclic aromatic hydrocarbons (PAHs). acs.org Understanding the cyclization and rearrangement pathways at elevated temperatures is crucial for controlling the formation of complex carbon-rich structures.

Advanced Supramolecular Architectures with Tunable Properties

The rigid, U-shaped geometry of this compound makes it an exceptional building block for constructing complex supramolecular architectures. wikipedia.org The non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, can be leveraged to direct the self-assembly of this molecule into well-defined nanostructures. wikipedia.orgresearchgate.net

Recent research has demonstrated the construction of macrocyclic frameworks, from dimers to octamers, using derivatives of this compound through iterative coupling reactions. researchgate.net X-ray analysis and DFT calculations have revealed the rigid structure of the dimer, strained conformations for the trimer and pentamer, and belt-shaped structures for other even-numbered oligomers. researchgate.net The dynamic behavior and photophysical properties of these emissive cyclic compounds are areas of active investigation. researchgate.net

Future efforts will likely focus on creating more intricate and functional supramolecular systems. This includes the design of host-guest complexes where the this compound unit acts as a recognition site for specific molecules. For example, a tetradentate boron Lewis acid derived from this scaffold has demonstrated its ability to form adducts with various nitrogen bases. researchgate.net The development of stimuli-responsive supramolecular systems, where the assembly and disassembly can be controlled by external triggers like light or chemical analytes, is another exciting frontier.

The formation of two-dimensional (2D) nanopatterns on surfaces is also a promising area. The adsorption of this compound derivatives on surfaces like graphite (B72142) can lead to the formation of ordered structures directed by intermolecular interactions. acs.org By carefully designing the peripheral functional groups, it may be possible to control the packing and electronic properties of these 2D materials for applications in molecular electronics.

Development of Hybrid Materials Incorporating this compound Frameworks

Hybrid materials, which combine organic and inorganic components, offer a route to materials with synergistic or entirely new properties. au.dknih.govrsc.org The integration of the this compound framework into such materials is a burgeoning field with significant potential.

One major area of exploration is the use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comescholarship.org The defined geometry and rigidity of the anthracene (B1667546) core can impart specific pore sizes and shapes to the resulting frameworks, making them suitable for applications in gas storage, separation, and catalysis. au.dktum.de The combination of MOF and COF properties in hybrid structures is an emerging strategy to create materials with enhanced stability and functionality. escholarship.org

Another approach involves the synthesis of organometallic complexes and polymers. For example, this compound can be reacted with metal precursors to form metallacycles and coordination polymers. snu.edu.inacs.org A neutral palladium(II) molecular rectangle has been synthesized using a derivative of this compound, which exhibits fluorescence that can be quenched by electron-deficient nitroaromatics, suggesting potential for sensor applications. snu.edu.in The incorporation of different metal centers and ancillary ligands will allow for the tuning of the electronic, magnetic, and catalytic properties of these hybrid materials. numberanalytics.com

Furthermore, the functionalization of inorganic nanoparticles or surfaces with this compound derivatives can create hybrid systems with tailored interfacial properties. These materials could find use in areas such as photocatalysis, where the anthracene unit acts as a photosensitizer, or in electronic devices, where it facilitates charge transfer.

Computational Design and Predictive Modeling for De Novo Material Discovery

Computational methods are becoming increasingly indispensable in the rational design and prediction of new materials, and their application to this compound chemistry is a key emerging frontier. nih.gov Density Functional Theory (DFT) and other quantum-chemical calculations are already being used to predict the structures and properties of molecules and materials based on this framework. researchgate.netacs.org

For instance, DFT calculations have been instrumental in understanding the conformational preferences of this compound derivatives and the structures of their self-assembled macrocycles. researchgate.net Gas-phase electron diffraction (GED) combined with quantum-chemical calculations has been used to study the structure and internal rotation of silylated derivatives of this compound. researchgate.net

Future research will likely leverage more advanced computational techniques, such as multi-scale modeling and machine learning, for the de novo design of materials with specific functionalities. nih.gov Predictive models could be developed to screen large libraries of virtual this compound derivatives for desired properties, such as high charge carrier mobility, specific guest binding affinities, or optimal catalytic activity. This computational-experimental feedback loop will accelerate the discovery of new materials by focusing synthetic efforts on the most promising candidates.

Q & A

Q. What are the key synthetic routes for preparing 1,8-diethynylanthracene, and how can purity be ensured?

this compound is typically synthesized via Sonogashira–Hagihara cross-coupling reactions using 1,8-diiodoanthracene or anthracene-1,8-diylbis(trifluoromethanesulfonate) as precursors. Protecting groups (e.g., 2-hydroxypropyl) can enhance yields (up to 95%) by stabilizing reactive intermediates . Purification challenges arise due to similar polarities of photo-dimers; column chromatography on silica gel is initially used, but crystallization/precipitation methods are more efficient for isolating syn-isomers (~18% yield) . NMR (e.g., 1^1H, 13^{13}C) and elemental analysis are critical for verifying purity and structural integrity .

Q. How does this compound facilitate structural preorganization in supramolecular systems?

The rigid anthracene backbone and ethynyl spacers enforce conformational rigidity, enabling precise alignment of functional groups (e.g., nucleobases). This preorganization enhances hydrogen-bonding interactions, as demonstrated by dimerization constants (K=35±5M1K = 35 \pm 5 \, \text{M}^{-1}) in chloroform/DMSO mixtures . Such rigidity is exploited in cyclic macrocycles and 2D polymers, where layered monomer organization allows controlled photopolymerization .

Q. What safety protocols are essential when handling this compound in the lab?

Avoid inhalation, skin contact, and ignition sources. Use personal protective equipment (gloves, goggles) and work in a well-ventilated fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the syn/anti selectivity in photo-dimerization?

Unprotected this compound favors anti-dimers in polar solvents (e.g., DMF: anti >68%) due to dipole stabilization, while non-polar solvents (e.g., cyclohexane) promote syn-dimers (~85%) via π\pi-π\pi interactions . Introducing 2-hydroxypropyl groups reverses this trend: hydrogen bonding in non-polar solvents preorganizes monomers for syn-selectivity, whereas polar solvents disrupt these interactions . UV irradiation conditions (wavelength, concentration) must be optimized to balance reaction rates and selectivity .

Q. What methodologies resolve contradictions in solvent-dependent photo-dimerization outcomes?

Contradictory solvent effects (e.g., DMF increasing syn-yields at low concentrations but reducing them at higher concentrations) are resolved through mechanistic studies. NMR titration experiments and DFT calculations reveal competing intermolecular interactions (e.g., hydrogen bonding vs. solvation). For unprotected monomers, polar solvents stabilize transition states for anti-dimerization, while steric hindrance from protecting groups alters reaction pathways .

Q. How is this compound utilized in designing poly-Lewis acids for host-guest chemistry?

The syn-dimer of this compound serves as a tetradentate scaffold for boron Lewis acids. Tin-boron exchange reactions install diphenylborane groups, enabling selective binding of anions (e.g., F^-, Cl^-) and nitrogen bases (e.g., pyridine). X-ray crystallography and 11^{11}B NMR confirm adduct geometries, while competition experiments quantify binding affinities (e.g., Khydrazine>103M1K_{\text{hydrazine}} > 10^3 \, \text{M}^{-1}) .

Q. What computational and experimental techniques characterize coordination complexes involving this compound?

Rare-earth metal complexes (e.g., Ce, Y) are synthesized via alkynyl-aluminate intermediates. X-ray diffraction reveals dimeric solid-state structures with M2_2C2_2 heterocycles, while NMR monitors ligand scrambling in solution. Quantum-chemical topology (QTAIM) analyses differentiate bonding modes (e.g., side-on vs. bridging alkynyl coordination) .

Q. Methodological Recommendations

  • Photo-dimerization Optimization : Use degassed DMF or dichloromethane under UV light (300–400 nm) with monomer concentrations ≤4 mg/mL to minimize side reactions .
  • Host-Guest Analysis : Combine 1^1H NMR titration (for KbindingK_{\text{binding}}) with DFT calculations (B3LYP/6-31G*) to model electronic interactions .
  • Structural Validation : Employ SC-XRD for crystallographic resolution of syn/anti dimers and metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.